molecular formula C9H21NO4 B1144378 EINECS 240-160-0 CAS No. 16023-30-6

EINECS 240-160-0

Cat. No.: B1144378
CAS No.: 16023-30-6
M. Wt: 207.26734
Attention: For research use only. Not for human or veterinary use.
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Description

EINECS 240-160-0 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), a registry of chemicals marketed in the EU between 1971 and 1981 . Each entry is assigned a unique seven-digit identifier to standardize regulatory tracking under EU legislation, particularly REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Based on analogous entries in EINECS (e.g., boronic acids, alcohols, and amines in ), this compound is likely a structurally defined compound with commercial relevance in sectors such as pharmaceuticals, agrochemicals, or materials science. Its regulatory status under REACH requires compliance with registration deadlines (2010–2018) based on production volume and hazard profile .

Properties

CAS No.

16023-30-6

Molecular Formula

C9H21NO4

Molecular Weight

207.26734

Synonyms

diethyl(2-hydroxyethyl)ammonium lactate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

EINECS 240-160-0 can be synthesized through the reaction of diethylamine with 2-chloroethanol, followed by neutralization with lactic acid. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of diethyl(2-hydroxyethyl)ammonium lactate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

EINECS 240-160-0 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

EINECS 240-160-0 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl(2-hydroxyethyl)ammonium lactate exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a solvent and catalyst, facilitating various chemical reactions. Its ionic nature allows it to stabilize reaction intermediates and enhance reaction rates. In biological systems, it interacts with cellular components, influencing processes such as enzyme activity and cell signaling .

Comparison with Similar Compounds

Table 1: Hypothetical Comparison of EINECS 240-160-0 and Structural Analogs

Property This compound Compound A (Analog 1) Compound B (Analog 2)
EINECS/CAS Number 240-160-0 240-256-2 240-285-0
Molecular Formula C₆H₁₂O₂* C₇H₁₄O₃ C₅H₁₀ClN
Tanimoto Index Reference 0.82 0.75
Toxicity Prediction 85% accuracy† 89% accuracy 78% accuracy
REACH Status Registered Registered Pending

*Hypothetical formula; †Based on high-accuracy (>85%) pathway perturbation models for EINECS compounds (, Table 22).

Functional Analogs: Use-Case Similarity

Functional analogs share industrial applications rather than structural features. For instance:

  • Boronic Acids : Compounds like CAS 1046861-20-4 () are used in Suzuki-Miyaura coupling reactions. Similar EINECS entries may serve as catalysts or intermediates in organic synthesis.
  • Regulatory Considerations : Derivatives of parent extracts or processes may differ in hazardous properties despite sharing an EINECS number, necessitating separate registrations under REACH .

Toxicity and Hazard Profiling

  • Pathway Disruption : Machine learning models predict that 4.6%–12.6% of EINECS compounds disrupt molecular pathways (e.g., endocrine signaling) with >85% accuracy .
  • Prediction Trade-offs : Higher accuracy thresholds reduce compound coverage but improve reliability for priority testing .

Methodological Framework for Comparisons

Data Sources :

  • EINECS Master Inventory : Lists CAS numbers, molecular formulas, and regulatory statuses ().
  • REACH Annex VI : Provides labeled datasets for read-across modeling ().

Tools :

  • PubChem 2D Fingerprints : Quantify structural similarity via the Tanimoto index .
  • RASAR Models : Link unlabeled EINECS compounds to toxicologically characterized analogs .

Q & A

How to formulate a focused research question for studying the physicochemical properties of EINECS 240-160-0?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example: "How does the concentration of this compound affect its solubility in aqueous solutions under varying pH conditions?" Ensure inclusion of independent (pH, concentration) and dependent variables (solubility) and specify measurement techniques (e.g., UV-Vis spectroscopy) .

Q. What experimental design principles should guide initial investigations of this compound’s stability?

  • Methodological Answer :

Define control groups (e.g., inert environment vs. reactive conditions).

Use triplicate trials to assess reproducibility .

Employ accelerated stability testing (e.g., elevated temperatures) with HPLC for degradation product analysis .

Document variables (temperature, humidity) using standardized protocols .

Q. How to conduct a systematic literature review on existing studies of this compound?

  • Methodological Answer :

Use databases like SciFinder and PubMed with Boolean operators (e.g., "this compound" AND "toxicity").

Filter results by study type (primary research, peer-reviewed) and relevance to your hypothesis.

Critically appraise sources for methodological rigor (e.g., sample size, statistical analysis) .

Q. What are the key steps for validating the identity of this compound in synthetic samples?

  • Methodological Answer :

Compare spectroscopic data (NMR, IR) with reference standards.

Perform elemental analysis to confirm purity (>95%).

Cross-verify with chromatographic retention times .

Q. How to design a baseline toxicity assay for this compound using model organisms?

  • Methodological Answer :

Select organisms (e.g., Tetrahymena pyriformis) with established toxicity protocols.

Define dose-response curves (LC50/EC50) using serial dilutions.

Include positive/negative controls and account for solvent effects .

Advanced Research Questions

Q. How to resolve contradictions in toxicity data for this compound across different studies?

  • Methodological Answer :

Apply meta-analysis to identify confounding variables (e.g., assay protocols, solvent systems).

Use sensitivity analysis to quantify uncertainty in QSAR models .

Replicate conflicting experiments under harmonized conditions .

Q. What computational strategies improve the predictive accuracy of QSAR models for this compound’s environmental fate?

  • Methodological Answer :

Expand training datasets with structurally diverse analogs.

Validate models using external datasets (e.g., EINECS or HPV databases) and calculate applicability domains to avoid extrapolation errors .

Employ ensemble methods (e.g., ASNN) to reduce overfitting .

Q. How to optimize synthetic pathways for this compound to minimize byproducts?

  • Methodological Answer :

Use DOE (Design of Experiments) to screen reaction parameters (temperature, catalyst loading).

Monitor reaction progress in real-time using in-situ FTIR.

Apply green chemistry metrics (e.g., E-factor) to assess sustainability .

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in this compound’s bioactivity?

  • Methodological Answer :

Fit data to Hill or logistic regression models.

Calculate confidence intervals using bootstrapping.

Use ANOVA to compare curve parameters across experimental groups .

Q. How to ensure reproducibility in multi-institutional studies of this compound?

  • Methodological Answer :

Develop SOPs (Standard Operating Procedures) with detailed reagent specifications and equipment calibration steps.

Share raw data and code via repositories (e.g., Zenodo) using FAIR principles.

Conduct inter-laboratory validation rounds with blinded samples .

Key Considerations

  • Data Contradictions : Address discrepancies by re-evaluating experimental conditions (e.g., solvent purity, temperature gradients) .
  • Ethical Compliance : Ensure adherence to REACH regulations and institutional biosafety protocols .
  • Interdisciplinary Collaboration : Integrate chemistry, toxicology, and data science for holistic insights .

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